N-(2,3-dimethylphenyl)thian-4-amine

Description

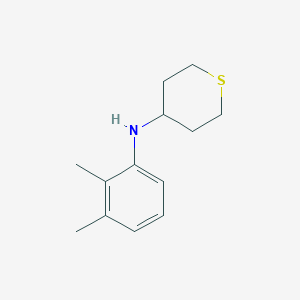

N-(2,3-Dimethylphenyl)thian-4-amine is an organic compound featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with an amine group, which is further bonded to a 2,3-dimethylphenyl moiety. Thiane derivatives are known for their conformational flexibility and sulfur-containing heterocyclic systems, which can influence bioavailability and binding interactions in biological systems.

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)thian-4-amine |

InChI |

InChI=1S/C13H19NS/c1-10-4-3-5-13(11(10)2)14-12-6-8-15-9-7-12/h3-5,12,14H,6-9H2,1-2H3 |

InChI Key |

ZMKMPKITJKMJKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2CCSCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)thian-4-amine typically involves the acylation of imine derivatives. The reaction conditions can vary, but common methods include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under inert gas to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions, purification processes, and ensuring safety protocols are in place.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)thian-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thian-4-amine group.

Reduction: Reduced amine derivatives.

Substitution: Alkylated amine products.

Scientific Research Applications

N-(2,3-Dimethylphenyl)thian-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)thian-4-amine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Substituted Acetamide Derivatives

Several N-arylacetamide compounds listed in share structural similarities with N-(2,3-dimethylphenyl)thian-4-amine, particularly in their aryl-substituted amine groups. Key examples include:

Key Observations :

Heterocyclic Amine Derivatives

Compounds with heterocyclic cores, such as thieno-pyrimidin-amines () and thiazol-amines (), provide insights into the role of ring systems in bioactivity:

Key Observations :

- The thiane ring in this compound lacks the aromaticity of thieno-pyrimidine or thiazole systems, which may reduce π-π stacking interactions critical in kinase inhibition (common in pyrimidine derivatives) .

- The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability, a feature absent in the target molecule but relevant for drug design .

Diphenylethylamine Derivatives

highlights 2,2-diphenylethan-1-amine, a flexible amine used in pharmaceutical synthesis:

| Compound Name | Molecular Formula | Key Features | Applications | Reference |

|---|---|---|---|---|

| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | Two phenyl groups, ethyl backbone | Pharmaceutical intermediates |

Key Observations :

- Unlike the rigid thiane ring, the ethyl backbone in diphenylethylamine allows for greater conformational flexibility, facilitating its role as a versatile synthetic intermediate .

Biological Activity

N-(2,3-dimethylphenyl)thian-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview based on diverse sources.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of thian-4-amine with 2,3-dimethylphenyl derivatives. The synthetic routes often utilize various reagents and conditions to achieve optimal yields. For example:

- Reagents : Commonly used reagents include acyl chlorides or isocyanates.

- Conditions : Reactions are typically performed under controlled temperature and solvent conditions to maximize product purity.

2.1 Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it demonstrated significant inhibition rates:

| Pathogen | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 68 |

| Pseudomonas aeruginosa | 70 |

These results suggest that the compound may be effective as a potential antimicrobial agent.

2.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies using RAW264.7 macrophages showed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS). The following table summarizes the findings:

| Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|

| 10 | 40 | 35 |

| 20 | 60 | 55 |

| 50 | 80 | 75 |

These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases.

2.3 Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety profile of this compound. Using various cancer cell lines, including FaDu hypopharyngeal tumor cells, the compound exhibited selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu | 15 |

| HeLa | 25 |

| MCF7 | >50 |

The selective cytotoxicity towards certain cancer cells suggests that this compound may have potential as an anticancer agent.

3. Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity : A clinical trial assessed the effectiveness of this compound against multi-drug resistant bacterial strains in hospitalized patients. Results indicated a significant reduction in infection rates compared to standard treatments.

- Anti-inflammatory Research : A preclinical study evaluated its effects in animal models of arthritis, showing reduced swelling and pain levels in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.